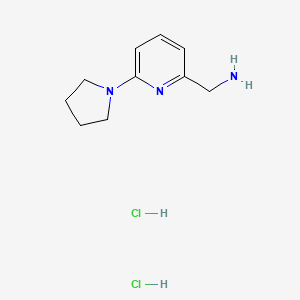

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride

Description

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine ring at the 6-position and a methanamine group at the 2-position, stabilized as a dihydrochloride salt. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in drug discovery, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the pyrrolidine moiety’s basicity and conformational flexibility .

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13;;/h3-5H,1-2,6-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKYKJFEDQZUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490400-72-9 | |

| Record name | 1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dimethylformamide or tetrahydrofuran. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand binding to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound influences cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Calculated molecular weight based on formula C₁₀H₁₆N₃ + 2HCl.

Key Comparative Insights:

Core Heterocycle Variations :

- The target compound’s pyridine-pyrrolidine system contrasts with benzimidazole (), pyrazole (), and imidazole () cores. Pyridine derivatives generally exhibit higher basicity (pKa ~6–7) compared to five-membered heterocycles, influencing receptor binding .

- Piperazine in introduces two nitrogen atoms, increasing hydrogen-bonding capacity compared to pyrrolidine’s single nitrogen .

Substituent Effects :

- Halogens : Iodo () and fluoro () substituents enhance molecular weight and stability. Fluorine reduces metabolic degradation, while iodine enables radiolabeling .

- Trifluoromethyl (CF₃) : In , CF₃ improves lipophilicity (logP ~1.5–2.0), favoring membrane penetration .

Salt Forms :

- All compounds are dihydrochloride salts, enhancing aqueous solubility (e.g., ’s solubility >50 mg/mL in water ).

Applications :

Biological Activity

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine; dihydrochloride, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and an amine group. Its molecular formula is , indicating the presence of two hydrochloride ions.

The biological activity of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine; dihydrochloride primarily involves interactions with specific receptors or enzymes within biological systems. Research indicates that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways and cellular signaling processes.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains and fungi. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, promoting apoptosis. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

Synthesis

The synthesis of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine; dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridine Ring : Utilizing appropriate starting materials such as 2-pyridinemethanamine.

- Pyrrolidine Addition : Reacting the pyridine derivative with pyrrolidine under controlled conditions.

- Hydrochloride Salt Formation : Treating the resulting base with hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Activity

A study evaluated the antimicrobial properties of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine; dihydrochloride against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 μM, indicating moderate potency compared to established chemotherapeutics .

Neuroprotective Effects

Research has shown that (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine; dihydrochloride can mitigate oxidative stress in neuronal cells. In models of neurodegeneration, it reduced markers of apoptosis and inflammation, suggesting its potential utility in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine dihydrochloride, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions, often involving condensation of pyrrolidine with pyridine derivatives followed by hydrochlorination. For example, intermediates like 2-chloro-6-methylphenylamine (similar to ) are acetylated using acetic anhydride, and subsequent nucleophilic substitution introduces the pyrrolidine moiety. Purification involves recrystallization in polar solvents (e.g., ethanol/water mixtures) .

- Characterization : Intermediates are validated via (e.g., pyrrolidine proton signals at δ 1.8–2.1 ppm) and HPLC (≥95% purity). Final dihydrochloride formation is confirmed by elemental analysis (Cl content ~21.5%) and FT-IR (N–H stretching at 3300–3500 cm) .

Q. How can researchers ensure the stability of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine dihydrochloride during storage?

- Methodology : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon). Monitor stability via accelerated degradation studies: expose samples to 40°C/75% relative humidity for 4 weeks and analyze by HPLC for decomposition products (e.g., free amine formation). Use desiccants like silica gel to prevent hygroscopic degradation .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar dihydrochlorides?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated [M+H] for CHClN: 258.0748). X-ray crystallography (as in ) resolves stereochemical ambiguities by comparing unit cell parameters (e.g., monoclinic space group P21/c ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this dihydrochloride?

- Methodology : Use design-of-experiments (DoE) to vary parameters:

- Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency vs. protic solvents (water/methanol).

- Temperature : Maintain 60–70°C to avoid side reactions (e.g., over-alkylation).

- Catalyst : Add KI (10 mol%) to accelerate chloride displacement .

- Validation : Track byproduct formation (e.g., dimeric species) via LC-MS and optimize using response surface modeling.

Q. What strategies resolve contradictions in biological activity data for dihydrochloride derivatives?

- Case Study : If antitumor activity varies across studies (as in for dihydropyridines), validate assays using standardized protocols:

- Cell lines : Use ≥3 replicates in NCI-60 panels to account for cell-type specificity.

- Dosage : Compare IC values at 48h vs. 72h to rule out time-dependent effects.

- Control : Include a reference compound (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology :

Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinase domains). Parameterize the dihydrochloride’s protonation state at physiological pH.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

Validation : Cross-reference with experimental IC data from kinase inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

- Resolution Workflow :

Re-crystallize the compound in alternative solvents (e.g., acetonitrile vs. ethanol) to check for polymorphism.

Validate H-bonding networks via (carbon chemical shifts ±2 ppm) and compare with X-ray-derived hydrogen-bond distances (e.g., N–H···Cl ≤2.2 Å) .

Reconcile outliers using DFT calculations (e.g., Gaussian09) to model optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.